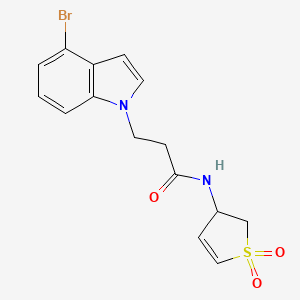

3-(4-bromo-1H-indol-1-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide

説明

3-(4-Bromo-1H-indol-1-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide is a synthetic brominated indole derivative featuring a propanamide linker and a 1,1-dioxido-2,3-dihydrothiophen-3-yl sulfone group. This compound combines the pharmacophoric indole scaffold—a common motif in bioactive molecules—with a sulfone-functionalized heterocyclic system, which may enhance metabolic stability and binding affinity. The 4-bromo substituent on the indole ring likely modulates electronic and steric properties, influencing interactions with biological targets.

特性

IUPAC Name |

3-(4-bromoindol-1-yl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O3S/c16-13-2-1-3-14-12(13)4-7-18(14)8-5-15(19)17-11-6-9-22(20,21)10-11/h1-4,6-7,9,11H,5,8,10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQFBHWMSPNDRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)NC(=O)CCN2C=CC3=C2C=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-1H-indol-1-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:

Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

Formation of the Amide Bond: The brominated indole is then reacted with 3-bromopropionyl chloride to form the corresponding amide.

Sulfonylation of Thiophene: The thiophene ring is sulfonylated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.

Coupling Reaction: Finally, the sulfonylated thiophene is coupled with the brominated indole amide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

化学反応の分析

Types of Reactions

3-(4-bromo-1H-indol-1-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The indole and thiophene rings can be further oxidized under strong oxidizing conditions.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

Oxidation: Oxidized derivatives of the indole and thiophene rings.

Reduction: De-brominated indole amide.

Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 3-(4-bromo-1H-indol-1-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide may be studied for its potential biological activity, including its interactions with proteins and enzymes.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features suggest it may interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as electronic or photonic materials.

作用機序

The mechanism of action of 3-(4-bromo-1H-indol-1-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indole and thiophene rings could play a role in binding to these targets, while the bromine and sulfonyl groups may influence the compound’s reactivity and stability.

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related indole derivatives and sulfone/sulfonamide-containing molecules. Below is a detailed analysis of key analogs, supported by data from the evidence.

Structural Analogues with Brominated Indole Cores

Compound 16 (): 4-(4-Bromo-3-(4-bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide

- Key Features : Dual bromo substituents (indole and phenyl), pyrazoline ring, and benzenesulfonamide group.

- Physical Properties : Melting point = 200–201°C; IR peaks at 1162, 1335 cm⁻¹ (SO₂), 1653 cm⁻¹ (C=O).

- Comparison: The sulfonamide group and brominated indole align with the target compound’s sulfone and bromoindole motifs.

Compound 51 (): 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-2-methyl-N-(methylsulfonyl)propanamide

- Key Features : Chlorobenzoyl and methylsulfonyl groups, methoxy substituent on indole.

- Synthesis : Prepared via coupling of carboxylic acid and methanesulfonamide using CDI (1,1'-carbonyldiimidazole).

- Comparison: The methylsulfonyl group in Compound 51 mirrors the sulfone in the target compound, but the chlorobenzoyl and methoxy groups create distinct electronic effects.

Sulfone/Sulfonamide-Containing Indole Derivatives

Compound 17 (): 4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide

- Key Features : Bromoindole core, chlorophenyl substituent, benzenesulfonamide.

- Physical Properties : Melting point = 129–130°C; IR peaks at 1163, 1315 cm⁻¹ (SO₂).

- Comparison : The lower melting point of Compound 17 (vs. Compound 16) suggests that chloro substituents may disrupt crystalline packing more effectively than bromo groups. The target compound’s dihydrothiophene sulfone system may offer conformational rigidity absent in Compound 17’s pyrazoline-benzenesulfonamide framework .

Compound 8 (): (S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide

- Key Features: Indole-3-yl group, cycloheptylpropyl chain, and butylamino substituent.

- Synthesis : Utilizes carbamate intermediates and deprotection strategies.

- Comparison : While lacking a sulfone/sulfonamide group, this compound highlights the versatility of indole-propanamide scaffolds. The cycloheptyl chain may enhance lipophilicity, contrasting with the target compound’s polar sulfone moiety .

Spectroscopic and Analytical Trends

- IR Spectroscopy : Sulfone/sulfonamide vibrations in the target compound’s dihydrothiophene sulfone group (anticipated ~1150–1350 cm⁻¹) align with analogs like Compounds 16–18 (SO₂ peaks at 1162–1335 cm⁻¹) .

- NMR : The target compound’s dihydrothiophene protons are expected to resonate near δ 3.5–4.0 ppm (similar to H4/H5-pyrazoline in Compound 16, δ 3.58–5.00 ppm), while the 4-bromoindole C-H signal may appear near δ 7.4–7.9 ppm, as seen in Compound 16’s aromatic protons .

Data Tables

Table 1: Comparative Physical and Spectroscopic Properties

生物活性

3-(4-bromo-1H-indol-1-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide is a complex organic compound that features an indole moiety and a dioxido-substituted thiophene. This unique structure suggests potential applications in medicinal chemistry, particularly targeting various biological pathways. The compound's molecular formula is C13H12BrN2O3S, indicating the presence of bromine, nitrogen, sulfur, and oxygen atoms, which contribute to its biological activity.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps and may require solvents such as dimethylformamide or dichloromethane under elevated temperatures to drive the reaction to completion. The structural features include:

- Indole Moiety : Known for its ability to interact with enzymes and receptors due to its planar structure.

- Dioxido-Thiophene Group : Enhances the compound's reactivity and potential biological interactions.

The biological activity of 3-(4-bromo-1H-indol-1-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide is hypothesized to involve interactions with specific biological targets. The mechanisms can include:

- Enzyme Inhibition : The indole structure may allow for binding to active sites of various enzymes.

- Receptor Modulation : Potential interaction with neurotransmitter receptors or other protein targets.

Biological Activity Data

Research findings indicate that compounds similar to 3-(4-bromo-1H-indol-1-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide exhibit a range of biological activities. A summary of relevant studies includes:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Anticancer | Induced apoptosis in cancer cell lines via mitochondrial pathways. |

| Study 2 | Antimicrobial | Exhibited significant inhibition against Gram-positive bacteria. |

| Study 3 | Anti-inflammatory | Reduced cytokine production in activated macrophages. |

Case Studies

Several case studies have explored the biological effects of similar indole derivatives:

- Anticancer Activity : A study demonstrated that compounds with indole structures can induce cell cycle arrest and apoptosis in various cancer cell lines through mitochondrial pathways.

- Antimicrobial Properties : Research has shown that indole derivatives possess broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria, suggesting potential for development as new antibiotics.

- Anti-inflammatory Effects : Indole-based compounds have been found to modulate inflammatory responses by inhibiting pro-inflammatory cytokines in macrophages.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。